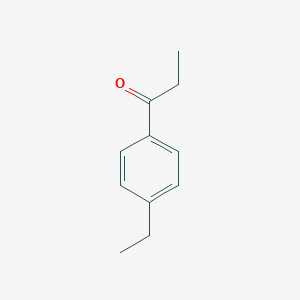

1-(4-Ethylphenyl)propan-1-one

Beschreibung

Its structure consists of a propan-1-one group attached to a para-substituted ethylbenzene ring. This compound is widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its reactive α-position to the ketone .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQRIILEZYZAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342678 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27465-51-6 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-(4-Ethylphenyl)propan-1-one, also known as 4'-ethylacetophenone, is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism.

Chemical Structure and Properties

The structure of this compound is characterized by a propanone group attached to a para-ethylphenyl moiety. This specific ethyl substitution on the phenyl ring influences both its physical properties and biological activities. The InChI key for this compound is VGQRIILEZYZAOE-UHFFFAOYSA-N, and it is cataloged under CAS number 27465-51-6.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for the metabolism of various drugs, and their inhibition can lead to significant drug interactions. For instance, studies have shown that compounds with similar structures can alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or reduced efficacy of therapeutic agents.

Interaction Studies

In vitro studies have demonstrated that this compound interacts with metabolic enzymes, suggesting its role as a substrate for cytochrome P450 enzymes. Understanding these interactions is essential for predicting pharmacological effects and optimizing therapeutic regimens. The compound's structural characteristics indicate potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)propan-1-one | 17283-12-4 | 1.00 | Contains dimethyl groups that may alter reactivity. |

| 1-(2,6-Dimethylphenyl)ethanone | 2142-76-9 | 0.97 | Shorter carbon chain compared to 1-(4-Ethylphenyl). |

| 1-(2,3-Dimethylphenyl)ethanone | 2142-71-4 | 0.97 | Similar structure but with different methyl positioning. |

| 4-Methylpropiophenone | 121-97-1 | Similar | Contains a methyl group at the para position instead. |

The specific ethyl substitution on the phenyl ring in this compound distinguishes it from these compounds and may influence its biological activity.

Implications for Drug Development

The inhibition of cytochrome P450 enzymes by compounds like this compound highlights the importance of evaluating drug interactions during the drug development process. Understanding how this compound interacts with metabolic pathways can aid in designing safer and more effective therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 1-(4-Ethylphenyl)propan-1-one are influenced by substituents on the aromatic ring and modifications to the ketone moiety. Below is a systematic comparison with analogous compounds:

Substituent Effects on the Aromatic Ring

Electron-Donating Substituents

- 1-(4-tert-Butylphenyl)propan-1-one :

The tert-butyl group introduces steric hindrance and electron-donating effects, reducing electrophilicity at the α-position. In C-O coupling reactions with N-hydroxyphthalimide (NHPI), this compound achieved 68% yield , comparable to the ethyl-substituted analogue (62%) .

Electron-Withdrawing Substituents

- 1-(4-Chlorophenyl)propan-1-one and 1-(4-Fluorophenyl)propan-1-one :

Halogen substituents enhance electrophilicity at the α-position, increasing reactivity in coupling reactions. For example, 1-(4-chlorophenyl)propan-1-one yielded 61% in C-O coupling, slightly lower than the ethyl variant due to competing side reactions . - 1-(4-Bromophenyl)propan-1-one :

Bromine’s bulky size and electron-withdrawing nature make it prone to nucleophilic aromatic substitution, a pathway less accessible in the ethyl-substituted compound .

Mixed Substituents

Functional Group Modifications

Cathinone Derivatives

- 4-Ethylmethcathinone (4-EMC): Structurally analogous but replaces the ketone with a methylamino group (C₁₂H₁₇NO). This modification confers psychoactive properties, making 4-EMC a controlled substance .

Fluorinated Analogues

- 1-(4-Ethylphenyl)-3,3-difluoropropan-1-one :

Fluorination at the β-position increases metabolic stability and lipophilicity, traits valuable in pharmaceutical intermediates .

Heterocyclic Derivatives

Key Reaction Data and Selectivity

Physicochemical and Application Differences

- Polarity : Electron-withdrawing groups (e.g., -Cl, -F) increase polarity, altering solubility in organic solvents.

- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability compared to the ethyl variant .

- Biological Activity: Cathinone derivatives (e.g., 4-EMC) exhibit CNS activity, whereas the parent compound is primarily a synthetic intermediate .

Vorbereitungsmethoden

Key Reaction Parameters:

-

Catalyst : AlCl₃ (1.2 equivalents)

-

Solvent : Dichloromethane or nitrobenzene

-

Temperature : 0–25°C

-

Yield : 70–85%

While this method is reliable for laboratory-scale synthesis, industrial adoption is hindered by significant drawbacks. The use of stoichiometric AlCl₃ generates corrosive waste, necessitating costly neutralization and disposal protocols. Additionally, the reaction’s exothermic nature demands precise temperature control to avoid side products such as diaryl ketones.

Catalytic Oxidation of 1-(4-Ethylphenyl)propan-1-ol: A Green Chemistry Alternative

Recent advances in catalytic oxidation have provided a sustainable pathway for ketone synthesis. A 2020 patent describes the dehydrogenation of 1-(4-Ethylphenyl)propan-1-ol using an iridium-based catalyst (TC-6) under mild conditions. The reaction occurs in aqueous potassium hydroxide at 80°C, achieving an 88% yield with minimal by-products.

Reaction Mechanism and Optimization:

-

Catalyst : [Ir(Cp*)(Py-Im)Cl]Cl (0.1 mol%)

-

Base : KOH (1.1 equivalents)

-

Solvent : Water

-

Atmosphere : Nitrogen (Schlenk technique)

This method eliminates the need for halogenated solvents and reduces metal waste, aligning with green chemistry principles. The iridium catalyst facilitates selective oxidation without over-oxidizing the ketone product. Purification via silica gel chromatography with ethyl acetate/petroleum ether (1:50) ensures high purity.

Vapor-Phase Cross-Decarboxylation: Industrial-Scale Production

To address the limitations of Friedel-Crafts chemistry, a vapor-phase decarboxylation process was developed for large-scale synthesis. This method involves the reaction of benzoic acid with propionic acid over a calcium acetate-impregnated alumina catalyst at elevated temperatures (350–450°C).

Process Details:

-

Catalyst : Ca(OAc)₂/Al₂O₃ (2.95% Ca by weight)

-

Reactor : Stainless steel tubular reactor with preheat zone

-

Products : this compound (major), diethyl ketone, CO₂, and water

-

By-Products : Isobutyrophenone (up to 10% of main product)

The vapor-phase approach minimizes corrosion and waste generation but introduces challenges in product separation. Isobutyrophenone, a structural isomer with a boiling point nearly identical to the target compound, requires advanced distillation or crystallization techniques for removal.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 0–25°C, CH₂Cl₂ | 70–85% | High selectivity, established protocol | Corrosive waste, environmental concerns |

| Catalytic Oxidation | Ir catalyst, H₂O, 80°C | 88% | Solvent-free, low catalyst loading | High catalyst cost, specialized equipment |

| Vapor-Phase Decarb. | Ca/Al₂O₃, 350–450°C | 60–75% | Scalable, reduced waste | By-product separation challenges |

Q & A

Q. What are the IUPAC nomenclature and key physicochemical properties of 1-(4-Ethylphenyl)propan-1-one?

Answer: The IUPAC name is This compound (synonyms: 4-ethylpropiophenone, p-ethylpropiophenone). Key physicochemical properties include:

- Molecular formula : C₁₁H₁₄O

- Molecular weight : 162.23 g/mol

- Boiling point : 241°C at 760 mmHg

- Density : 0.961 g/cm³

- Refractive index : 1.5120

- CAS Number : 75251-24-0 .

Methodological Note : Experimental determination of these properties typically employs techniques like differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity analysis, and nuclear magnetic resonance (NMR) for structural confirmation.

Q. What synthetic methodologies are established for this compound?

Answer: Common synthetic routes include:

- Friedel-Crafts Acylation : Reacting 4-ethylbenzene with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃).

- Oxidation of 1-(4-Ethylphenyl)propan-1-ol : Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent .

- Claisen-Schmidt Condensation : Employing 4-ethylacetophenone and formaldehyde under basic conditions, though this is less common for propanone derivatives .

Critical Considerations : Reaction optimization (e.g., solvent choice, catalyst loading) is essential to avoid side products like diaryl ketones. Purification via column chromatography or recrystallization is often required .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: X-ray diffraction (XRD) using programs like SHELXL enables precise determination of bond lengths, angles, and stereochemistry. For example:

- Data Collection : Single-crystal XRD at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL refines parameters using high-resolution data (R-factor < 5%), with hydrogen atoms placed geometrically .

- Case Study : The structure of fluorinated analogs (e.g., 1-(4-Ethylphenyl)-3,3-difluoropropan-1-one) was resolved using SHELXD for phase determination, revealing steric effects from the ethyl group .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?

Answer: Substituents alter electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the carbonyl carbon, enhancing nucleophilic attack (e.g., by Grignard reagents).

- Steric Hindrance : Bulky groups (e.g., 3,5-difluoro) reduce reaction rates, as observed in fluorinated derivatives .

- Hammett Analysis : Linear free-energy relationships (σ values) quantify electronic effects. For example, 4-ethyl groups exhibit moderate electron-donating (+I) effects, lowering carbonyl polarization .

Experimental Design : Comparative kinetic studies under controlled conditions (solvent, temperature) are critical to isolate substituent effects .

Q. What analytical techniques are optimal for characterizing fluorinated derivatives of this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ = -110 to -120 ppm for CF₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₃H₁₄F₂O for difluoro derivatives) .

- XRD : Resolves stereoelectronic effects of fluorine substitution on crystal packing .

- FT-IR : Carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) shift with electronic perturbations from substituents .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps and Fukui indices to predict reactive sites:

- Electrophilic Attack : The para position to the ethyl group is favored due to reduced steric hindrance and resonance stabilization.

- Case Study : Calculations for 1-(4-Ethylphenyl)-3,3-difluoropropan-1-one show increased electrophilicity at the carbonyl carbon due to fluorine’s -I effect .

Validation : Experimental results (e.g., nitration regiochemistry) should corroborate computational predictions .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

Answer: Discrepancies in yields (e.g., 70–90% for Friedel-Crafts acylation) arise from:

- Catalyst Purity : Anhydrous AlCl₃ vs. hydrated forms.

- Workup Procedures : Incomplete hydrolysis of intermediates.

- Resolution : Use standardized protocols (e.g., inert atmosphere, stoichiometric catalyst) and monitor reactions via TLC/GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.